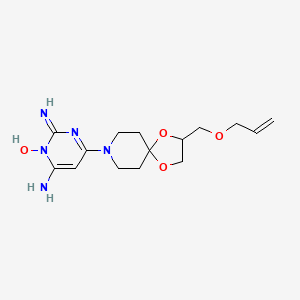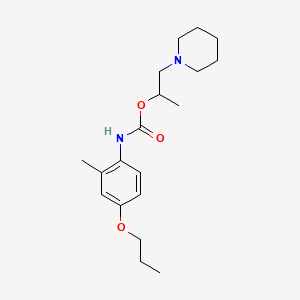
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a piperidine ring, a propan-2-yl group, and a carbamate moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions using suitable alkylating agents.
Formation of the Carbamate Moiety: The carbamate group is formed by reacting an amine with an isocyanate or by using carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes or Receptors: Modulating their activity and leading to desired biological effects.
Inhibit or Activate Pathways: Affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-piperidin-1-ylpropan-2-yl acetate: Shares the piperidine and propan-2-yl groups but differs in the ester moiety.
Pyraclostrobin: A carbamate ester with a different aromatic substitution pattern.
Uniqueness
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
63986-58-3 |
|---|---|
Fórmula molecular |
C19H30N2O3 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-4-12-23-17-8-9-18(15(2)13-17)20-19(22)24-16(3)14-21-10-6-5-7-11-21/h8-9,13,16H,4-7,10-12,14H2,1-3H3,(H,20,22) |
Clave InChI |
XPCHXZVZSGFWCM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




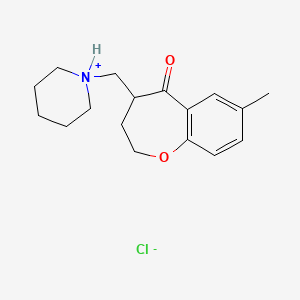
![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)


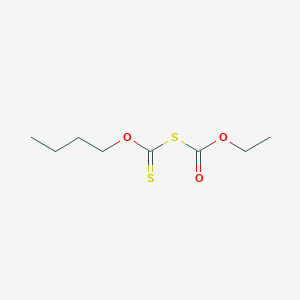
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)
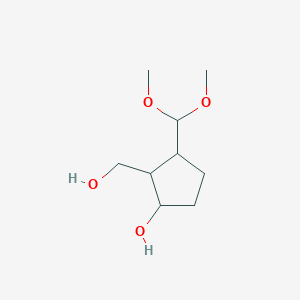
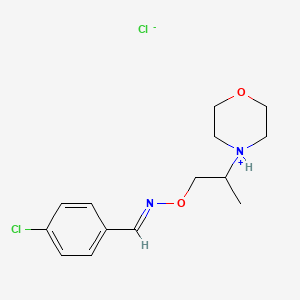
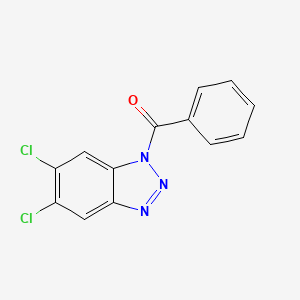
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
